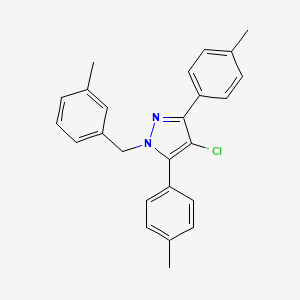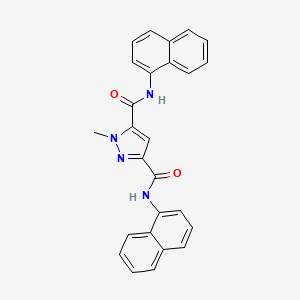
4-chloro-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with chloro, methylbenzyl, and bis(methylphenyl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: The chloro, methylbenzyl, and bis(methylphenyl) groups are introduced through electrophilic aromatic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is the corresponding reduced form of the compound.
Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
4-chloro-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: Lacks the chloro group.
4-chloro-1-(benzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: Lacks the methyl group on the benzyl ring.
4-chloro-1-(3-methylbenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the methyl groups on the phenyl rings.
Uniqueness
The presence of the chloro, methylbenzyl, and bis(methylphenyl) groups in 4-chloro-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole makes it unique in terms of its chemical reactivity and potential applications. These substituents can influence the compound’s physical properties, biological activity, and chemical behavior, distinguishing it from similar compounds.
Properties
Molecular Formula |
C25H23ClN2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(4-methylphenyl)-1-[(3-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23ClN2/c1-17-7-11-21(12-8-17)24-23(26)25(22-13-9-18(2)10-14-22)28(27-24)16-20-6-4-5-19(3)15-20/h4-15H,16H2,1-3H3 |
InChI Key |
LDLKIZBBGKEEGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC(=C3)C)C4=CC=C(C=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B10916440.png)

![methyl 1-(2-fluorophenyl)-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10916445.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916455.png)
![3-(4-methylphenyl)-N-(1-methyl-1H-pyrazol-3-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916462.png)
![3-(4-chlorophenyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10916468.png)
![methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10916477.png)
![1-butyl-5-(difluoromethyl)-7-(furan-2-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10916483.png)
![3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10916486.png)
![5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid](/img/structure/B10916493.png)
![1-(butan-2-yl)-7-(4-ethylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10916500.png)
![7-(2,4-Dichlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10916506.png)
![N-(3,5-dimethylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916515.png)
![[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10916523.png)
